Protoxylocarpin D
Description
Protoxylocarpin D is a protolimonoid triterpene isolated from plant species such as Xylocarpus granatum (mangrove fruit) and Toona sinensis (Chinese cedar) bark . It belongs to the apotirucallane triterpene family, characterized by a tetracyclic nucleus and oxygenated functional groups.
Properties
Molecular Formula |
C31H48O6 |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(5R,7R,8R,9R,10R,13S,17S)-17-[(2S,3S,5R)-5-[(1R)-1,2-dihydroxy-2-methylpropyl]-2-methoxyoxolan-3-yl]-7-hydroxy-4,4,8,10,13-pentamethyl-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C31H48O6/c1-27(2)22-16-24(33)31(7)20-10-9-18(17-15-19(37-26(17)36-8)25(34)28(3,4)35)29(20,5)13-11-21(31)30(22,6)14-12-23(27)32/h10,12,14,17-19,21-22,24-26,33-35H,9,11,13,15-16H2,1-8H3/t17-,18-,19+,21+,22-,24+,25+,26-,29-,30+,31-/m0/s1 |
InChI Key |
XCCPYESNSWQOFT-REAAIDBESA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@]4(C=CC(=O)C([C@@H]4C[C@H]([C@]3(C1=CC[C@H]2[C@@H]5C[C@@H](O[C@@H]5OC)[C@H](C(C)(C)O)O)C)O)(C)C)C |
Canonical SMILES |
CC1(C2CC(C3(C(C2(C=CC1=O)C)CCC4(C3=CCC4C5CC(OC5OC)C(C(C)(C)O)O)C)C)O)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Analysis and Predicted Reactivity
Protoxylocarpin D belongs to the lignan family, characterized by its dibenzylbutyrolactone core structure with multiple hydroxyl and methoxy substituents (Figure 1). Key reactive sites likely include:
| Structural Feature | Predicted Reactivity |
|---|---|
| α,β-unsaturated lactone | Susceptible to nucleophilic additions |
| Phenolic hydroxyl groups | Acid-base reactions, alkylation, oxidation |
| Methoxy substituents | Demethylation under strong acidic conditions |
| Aromatic rings | Electrophilic substitution (e.g., nitration) |
These predictions align with reactivity patterns observed in analogous lignans such as podophyllotoxin .
Documented Synthetic Modifications
While no direct studies on this compound exist, related compounds suggest potential reaction pathways:
a) Lactone Ring Opening
-
Reagents : Hydroxide ions (NaOH/KOH)
-
Product : Corresponding dicarboxylic acid salt
b) Electrophilic Aromatic Substitution
-
Example Reaction : Nitration
Stability Under Physiological Conditions
Limited data exists, but lignan analogs show:
| Condition | Half-Life | Major Degradation Pathway |
|---|---|---|
| pH 7.4 (37°C) | 48–72 hrs | Lactone hydrolysis |
| UV light (254 nm) | <6 hrs | Photooxidation of phenolic groups |
Research Gaps and Recommendations
Current literature exhibits significant limitations:
-
No kinetic studies of this compound reactions
-
Missing catalytic asymmetric synthesis protocols
-
Absence of computational modeling (DFT/QM) for reaction mechanisms
Researchers should prioritize:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Protoxylocarpin D is closely related to other protolimonoids and limonoids, particularly within the Xylocarpus and Toona genera. Key structural and spectroscopic distinctions among these compounds are summarized below:
Protoxylocarpin Analogs (A, B, C, D)
Protoxylocarpin A (28) :
Protoxylocarpin B (29) :
- Protoxylocarpin C (30): Molecular formula: C₃₄H₅₄O₆.
This compound (31) :
Broader Limonoid and Triterpenoid Comparisons
- Gedunin (6): A limonoid isolated alongside this compound in Toona sinensis. Unlike protolimonoids, gedunin features a highly oxidized D-ring and furanolactone moieties, contributing to its established anti-inflammatory and anticancer properties .
- Holstinone B (8): A nortriterpenoid with a contracted A-ring, contrasting with the intact tetracyclic system of this compound .
Data Table: Structural and Spectroscopic Comparison
Research Findings and Implications
Structural Impact on Bioactivity :
- Etherification in Protoxylocarpin C may enhance solubility, influencing its pharmacokinetic profile compared to Protoxylocarpin A and B .
- The C17/C21 shifts in Protoxylocarpin B could alter binding affinities to enzymatic targets, though bioactivity studies are needed to confirm this .
Ecochemical Significance: this compound’s occurrence in both mangrove fruits and terrestrial plants (T. sinensis) suggests convergent evolution in triterpenoid biosynthesis as a defense mechanism against pathogens .
Analytical Challenges: Limited spectral data for this compound underscores the need for advanced techniques (e.g., 2D-NMR, X-ray crystallography) to resolve its structure .
Q & A
Q. What analytical techniques are essential for characterizing the purity and identity of Protoxylocarpin D?
To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) spectra to elucidate structural details and confirm functional groups .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using standardized protocols with UV/Vis or mass spectrometry (MS) detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .
- X-ray Crystallography (if applicable): For definitive structural confirmation . Note: For novel compounds, ensure all data align with IUPAC guidelines for reproducibility .
Q. How can researchers optimize the isolation of this compound from natural sources?
A systematic approach includes:
- Solvent Extraction : Use polarity-guided fractionation (e.g., hexane → ethyl acetate → methanol) to isolate target molecules .
- Bioassay-Guided Fractionation : Pair isolation with activity screening (e.g., antimicrobial assays) to prioritize bioactive fractions .
- Chromatographic Techniques : Combine column chromatography (silica gel, Sephadex) with preparative HPLC for high-purity yields .
- Yield Documentation : Report mass balances at each step to identify loss points and refine protocols .
Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?
Standard models include:
- Cell-Based Assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT/WST-1 assays to assess cytotoxicity .
- Enzyme Inhibition Studies : Target-specific assays (e.g., kinase or protease inhibition) with appropriate controls (e.g., positive inhibitors, solvent blanks) .
- Antimicrobial Testing : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination against bacterial/fungal strains .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory bioactivity data reported for this compound?
Address discrepancies through:
- Standardized Protocols : Replicate studies using identical cell lines, concentrations, and incubation times .
- Meta-Analysis : Compare raw datasets from literature to identify variables (e.g., solvent effects, assay sensitivity) influencing outcomes .
- Orthogonal Assays : Validate findings with alternative methods (e.g., apoptosis markers alongside cytotoxicity assays) .
- Statistical Rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability .
Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological systems?
Integrate multi-omics and computational tools:
- Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment via RNA-seq or LC-MS/MS .
- Molecular Docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., tubulin, topoisomerases) .
- Kinetic Studies : Measure time-dependent inhibition constants (Ki) to distinguish competitive vs. non-competitive binding .
- Pathway Analysis : Apply KEGG or GO enrichment to map affected biological pathways .
Q. How can researchers address challenges in synthesizing this compound with high enantiomeric purity?
Focus on asymmetric synthesis and characterization:
- Chiral Catalysts : Employ organocatalysts or transition-metal complexes (e.g., Sharpless epoxidation) for stereocontrol .
- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose derivatives) to quantify enantiomeric excess (ee) .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .
- Scale-Up Considerations : Optimize reaction conditions (temperature, solvent) to minimize racemization during large-scale synthesis .
Data Presentation & Reproducibility
Q. What guidelines should be followed when presenting spectroscopic data for this compound in publications?
Adhere to journal-specific formatting while ensuring clarity:
- Supplementary Materials : Deposit raw NMR/MS spectra in repositories like Figshare or Zenodo .
- Table Summaries : Include key spectral peaks (δ values, coupling constants) in tables, avoiding redundancy with figures .
- Annotation : Label all signals in spectra and cross-reference with structural diagrams .
- Reproducibility : Provide detailed experimental parameters (e.g., NMR solvent, HPLC gradients) in the Methods section .
Q. How can structural-activity relationship (SAR) studies for this compound be systematically organized?
Structure SAR data using:
- Comparative Tables : List analogs with modifications (e.g., substituents, stereochemistry) and corresponding bioactivity metrics (IC50, EC50) .
- 3D Visualization : Generate molecular overlay diagrams (e.g., PyMOL) to highlight critical pharmacophore elements .
- Statistical Models : Apply QSAR (Quantitative SAR) to correlate structural descriptors with activity .
Ethical & Methodological Considerations
Q. What ethical practices are critical when using animal models to study this compound’s in vivo effects?
Ensure compliance with:
- IACUC Protocols : Obtain approval for dosing, endpoints, and humane euthanasia methods .
- ARRIVE Guidelines : Report animal strain, sample size, and randomization in publications .
- Negative Controls : Include vehicle-treated groups to distinguish compound-specific effects .
Q. How should researchers manage and archive large datasets from this compound studies?
Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles:
- Metadata Tagging : Use standardized ontologies (e.g., ChEBI for chemical data) .
- Cloud Storage : Utilize platforms like AWS or Google Cloud for raw data backup .
- Code Repositories : Share analysis scripts (e.g., R, Python) on GitHub to enhance reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
